molecular formula C10H11BrO3 B1586439 Methyl 5-bromo-2-methoxy-3-methylbenzoate CAS No. 722497-32-7

Methyl 5-bromo-2-methoxy-3-methylbenzoate

Cat. No. B1586439
M. Wt: 259.1 g/mol
InChI Key: VZOOZLRJMORZTC-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methoxy-3-methylbenzoate” is a chemical compound . It is also known as “methyl 3-bromo-2-methoxy-5-methylbenzoate” and has a CAS Number of 1245528-59-9 . The molecular weight of this compound is 259.1 .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 3-bromo-2-methoxy-5-methylbenzoate” and its InChI Code is "1S/C10H11BrO3/c1-6-4-7 (10 (12)14-3)9 (13-2)8 (11)5-6/h4-5H,1-3H3" . The molecular structure of this compound can be analyzed using this InChI code.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methoxy-3-methylbenzoate” is a liquid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

  • Synthesis of Anionic Surfactant Fatty Acid Methyl Ester Sulfonate from Waste Cooking Oil

    • Application: The environmentally friendly anionic surfactant fatty acid methyl ester sulfonate (MES) was prepared by esterification of waste cooking oil (WCO), a low-cost raw material, followed by sulfonation with chlorosulfonic acid .
    • Method: MES production from WCO (W-MES) gave yields up to 78%. The critical micelle concentration of W-MES is 5.38 mmol/L and the corresponding surface tension is 32.3 mN/m .
    • Results: The hydrophile-lipophile balance value of W-MES is 12.33, which indicates that it can form oil/water emulsions .
  • New Methods in the Synthesis of (Meth)Acrylates

    • Application: The term “functional polymers” is used to compare the specific properties such as chemical, physicochemical or biochemical functions of polymeric materials and to classify polymers in this field .
    • Method: For the preparation of different purpose polymers, new monomers are obtained by binding the functional group to the structure of certain monomers .
    • Results: The synthesis and studies on (meth)acrylate polymers have attracted the attention of various groups recently .
  • Manufacturing of Therapeutic SGLT2 Inhibitors

    • Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
    • Results: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Metal–Organic Framework-5 (MOF-5) in Contemporary Applications

    • Application: MOF-5 with a Zn (II) cluster and terephthalic acid is a distinctive porous material among the metal–organic frameworks (MOFs), with unique physical, chemical and mechanical properties .
    • Method: Various MOF-5 based composites have been designed with revamped properties appropriate to the application by altering and fabricating MOF-5 in situ or using a post-synthetic approach .
    • Results: The boundless topologies and morphologies of MOF-5 combined with other chemical entities has provided opportunities in various fields, including catalysis, gas storage and sensors .
  • Molecular Simulation Visualizations

    • Application: Methyl 5-bromo-2-methoxy-3-methylbenzoate can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • Method: These programs can produce impressive simulation visualizations, providing insights into the molecular structure and behavior of the compound .
    • Results: The results can be used in various fields, including drug design, materials science, and chemical engineering .
  • Synthesis of Novel Antidiabetic Drugs

    • Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound similar to Methyl 5-bromo-2-methoxy-3-methylbenzoate, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
    • Results: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

methyl 5-bromo-2-methoxy-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-4-7(11)5-8(9(6)13-2)10(12)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOOZLRJMORZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377415
Record name methyl 5-bromo-2-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methoxy-3-methylbenzoate

CAS RN

722497-32-7
Record name methyl 5-bromo-2-methoxy-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-Bromo-2-hydroxy-3-methylbenzoic acid (2.8 g, 12.1 mmol), iodomethane (1.97 mL, 31.6 mmol) and potassium carbonate (16.9 g, 123 mmol) were combined in dimethylformamide (30 mL). After stirring at room temperature for 16 h, the solvent was removed in vacuo and the crude product dissolved in ethyl acetate, which was washed with water (2×), then brine (2×), dried over sodium sulfate, and concentrated. Flash chromatography on silica gel (10% ethyl acetate/hexanes) gave 2.26 g (72%). 1H-NMR (CDCl3, 500 MHz) δ 7.74-7.75 (m, 1H), 7.45-7.46 (m, 1H), 3.90 (s, 3H), 3.80 (s, 3H), 2.28 (s, 3H). Mass spec.: 261.08 (MH)+.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step Two
Quantity
16.9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-hydroxy-3-methyl-benzoic acid (3 g, 12.9 mmol, 1.0 eq) and K2CO3 (5.38 g, 38.9 mmol, 3.0 eq) in acetone (15 mL) was added MeI (5.53 g, 38.9 mmol, 3.0 eq). The mixture was stirred at 58° C. overnight. TLC indicated that the reaction was not completed. Water was added and the aqueous layer extracted with EtOAc. The organic extract was washed with water and brine, dried (Na2SO4) filtered and evaporated in vacuo. The crude solid obtained was dissolved in DMF (20 mL) and Cs2CO3 (6 g, 18.4 mmol, 1.4 eq) added. To the mixture was added MeI (2 mL, 38.95 mmol, 3 eq). The mixture was stirred for 1 h at room temperature, water was added and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the title compound as a white solid (2.6 g, 77%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5.38 g
Type
reactant
Reaction Step One
Name
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Silvestri, M Nagarajan, E De Clercq… - Journal of medicinal …, 2004 - ACS Publications
… Methyl 5-bromo-2-methoxy-3-methylbenzoate (50) was synthesized by O-alkylation of … Sonagashira coupling of methyl 5-hexynoate with methyl 5-bromo-2-methoxy-3-methylbenzoate (…
Number of citations: 42 pubs.acs.org
BL Deng, TL Hartman, RW Buckheit… - Journal of medicinal …, 2005 - ACS Publications
… Methyl 5-bromo-2-methoxy-3-methylbenzoate (48) was synthesized by O-alkylation of 5-bromo-3-methylsalicylic acid (46) with dimethyl sulfate in acetone at reflux temperature, utilizing …
Number of citations: 48 pubs.acs.org

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